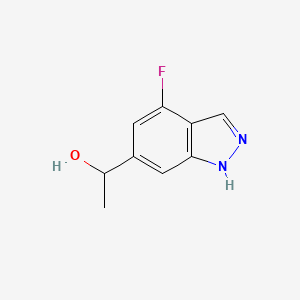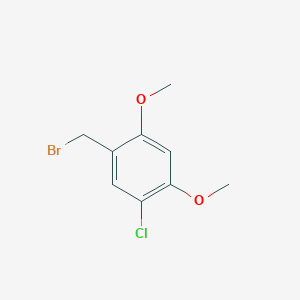
1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene is an organic compound with the molecular formula C9H10BrClO2 It is a derivative of benzene, featuring bromomethyl, chloro, and dimethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene can be synthesized through a multi-step process involving the bromination of 5-chloro-2,4-dimethoxybenzyl alcohol. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include the corresponding hydrocarbons.
Applications De Recherche Scientifique
1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of biochemical pathways and the development of bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the chloro and dimethoxy substituents.
1-Bromo-2,4-dimethoxybenzene: Similar but lacks the chloro substituent.
5-Chloro-2,4-dimethoxybenzyl Alcohol: Precursor in the synthesis of 1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene.
Uniqueness
This compound is unique due to the presence of both chloro and dimethoxy groups, which influence its reactivity and the types of reactions it can undergo. These substituents also affect the compound’s physical and chemical properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H10BrClO2 |
|---|---|
Poids moléculaire |
265.53 g/mol |
Nom IUPAC |
1-(bromomethyl)-5-chloro-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-4-9(13-2)7(11)3-6(8)5-10/h3-4H,5H2,1-2H3 |
Clé InChI |
PQSQXWGIDFMSKZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CBr)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


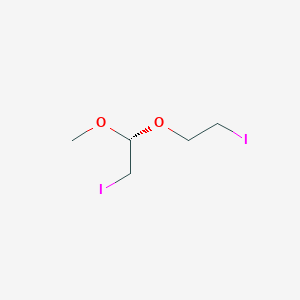
![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)
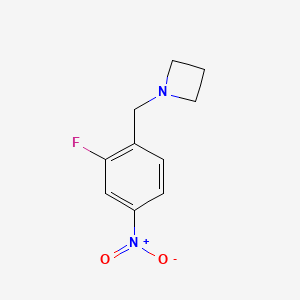



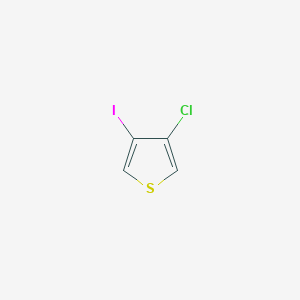

![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)

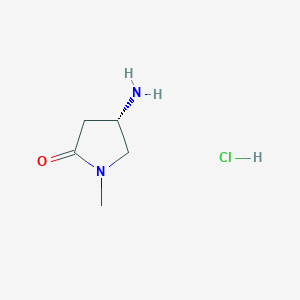
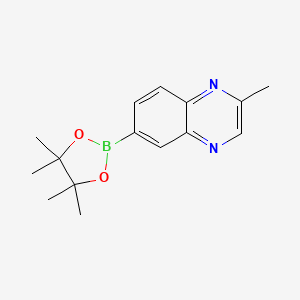
![Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13669820.png)
